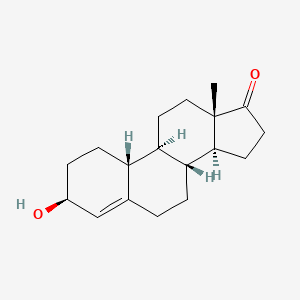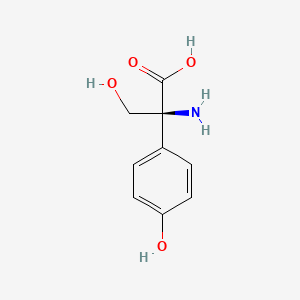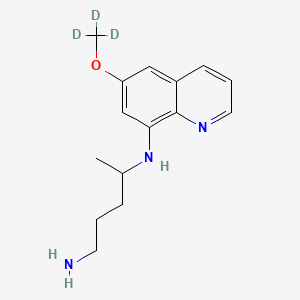
Primaquine-d3 Diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial drug primarily used to prevent relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. The deuterium substitution in this compound enhances its stability and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions
Primaquine-d3 Diphosphate is synthesized through a multi-step process involving the introduction of deuterium atoms into the Primaquine molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and verify the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Primaquine-d3 Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the quinone-imine derivatives back to the original compound.
Substitution: Substitution reactions can occur at the amino and methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone-imine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学研究应用
Primaquine-d3 Diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of antimalarial drugs.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of antimalarial drugs.
Medicine: Used in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated antimalarial drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of antimalarial treatments.
作用机制
The mechanism of action of Primaquine-d3 Diphosphate involves the generation of reactive oxygen species and interference with the electron transport chain in the malaria parasite. The compound targets the mitochondria of the parasite, disrupting its energy production and leading to its death. Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects.
相似化合物的比较
Similar Compounds
Primaquine Diphosphate: The non-deuterated form of the compound, widely used in antimalarial treatments.
Chloroquine: Another antimalarial drug with a different mechanism of action, primarily targeting the blood stages of the parasite.
Mefloquine: An antimalarial drug used for both treatment and prevention of malaria, with a longer half-life compared to Primaquine.
Uniqueness
Primaquine-d3 Diphosphate is unique due to its deuterium substitution, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in research and clinical applications, providing insights into the metabolism and action of antimalarial drugs. The deuterated form also offers potential advantages in terms of reduced toxicity and improved efficacy compared to its non-deuterated counterpart.
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
262.36 g/mol |
IUPAC 名称 |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI 键 |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
规范 SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



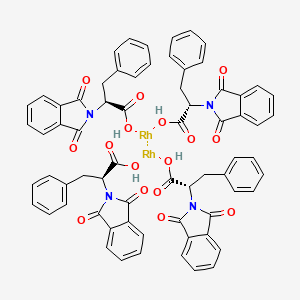

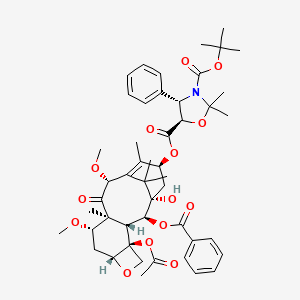


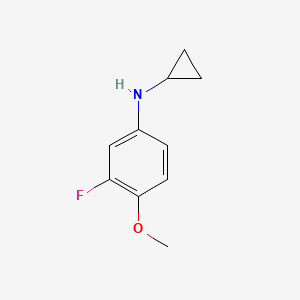


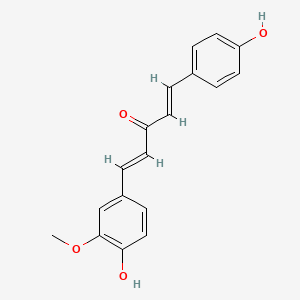
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

